1-Tert-butyl-4-chloro-2-nitrobenzene
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Overview
Description
1-Tert-butyl-4-chloro-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of tert-butylbenzene followed by chlorination. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium or platinum catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-Tert-butyl-4-amino-2-nitrobenzene.
Reduction: 1-Tert-butyl-4-chloro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-chloro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and tert-butyl group influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
1-Tert-butyl-4-nitrobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Tert-butyl-1-chloro-2-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Bromo-4-tert-butyl-2-nitrobenzene: Contains a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-Tert-butyl-4-chloro-2-nitrobenzene is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90869-72-0 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,1-3H3 |
InChI Key |
LQZUEJIIXUUDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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